molecular formula C23H22N2O3S B12020456 [4-[(E)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]phenyl] (E)-3-(4-tert-butylphenyl)prop-2-enoate CAS No. 518350-06-6

[4-[(E)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]phenyl] (E)-3-(4-tert-butylphenyl)prop-2-enoate

Cat. No.: B12020456
CAS No.: 518350-06-6
M. Wt: 406.5 g/mol
InChI Key: QOIFDBXJJMGWRX-MZZBYLLYSA-N
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Description

[4-[(E)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]phenyl] (E)-3-(4-tert-butylphenyl)prop-2-enoate: is a complex organic compound that features a thiazole ring, an amino group, and a phenyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(E)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]phenyl] (E)-3-(4-tert-butylphenyl)prop-2-enoate typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea under basic conditions.

    Aldol Condensation: The thiazole derivative is then subjected to an aldol condensation with 4-formylphenyl acetate to form the intermediate compound.

    Esterification: The intermediate is esterified with 3-(4-tert-butylphenyl)prop-2-enoic acid under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the phenyl ester moiety.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The amino group and the phenyl rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) and nucleophiles (for nucleophilic substitution) are employed.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology and Medicine

In medicinal chemistry, the compound’s thiazole ring is of particular interest due to its presence in many biologically active molecules. It could potentially be used in the development of new pharmaceuticals, particularly those targeting bacterial or fungal infections.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional groups.

Mechanism of Action

The mechanism of action of [4-[(E)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]phenyl] (E)-3-(4-tert-butylphenyl)prop-2-enoate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The phenyl ester moiety may also play a role in binding to hydrophobic pockets within proteins, enhancing the compound’s efficacy.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A simpler ester that is widely used in organic synthesis.

    Disilane-bridged compounds: These compounds feature unique electronic properties and are used in materials science.

Properties

CAS No.

518350-06-6

Molecular Formula

C23H22N2O3S

Molecular Weight

406.5 g/mol

IUPAC Name

[4-[(E)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]phenyl] (E)-3-(4-tert-butylphenyl)prop-2-enoate

InChI

InChI=1S/C23H22N2O3S/c1-23(2,3)17-9-4-15(5-10-17)8-13-20(26)28-18-11-6-16(7-12-18)14-19-21(27)25-22(24)29-19/h4-14H,1-3H3,(H2,24,25,27)/b13-8+,19-14+

InChI Key

QOIFDBXJJMGWRX-MZZBYLLYSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)OC2=CC=C(C=C2)/C=C/3\C(=O)N=C(S3)N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=CC(=O)OC2=CC=C(C=C2)C=C3C(=O)N=C(S3)N

Origin of Product

United States

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